molecular formula C17H18ClN3O3 B6953434 1-(5-chlorofuran-2-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

1-(5-chlorofuran-2-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Cat. No.: B6953434
M. Wt: 347.8 g/mol
InChI Key: OJOROFRDMZANPS-UHFFFAOYSA-N
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Description

1-(5-chlorofuran-2-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a chlorofuran and a methylpyridine moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chlorofuran-2-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the piperidine ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the chlorofuran moiety: The chlorofuran group is introduced via a nucleophilic substitution reaction, where a chlorine atom is substituted onto a furan ring.

    Attachment of the methylpyridine group: The methylpyridine moiety is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chlorofuran-2-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The chlorofuran and methylpyridine groups can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-chlorofuran-2-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-chlorofuran-2-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    1-(5-chlorofuran-2-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide: Unique due to its specific substitution pattern and potential biological activities.

    This compound analogs: Compounds with similar structures but different substituents, which may exhibit different reactivity and biological properties.

Uniqueness: this compound stands out due to its unique combination of a chlorofuran and methylpyridine moiety attached to a piperidine ring. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(5-chlorofuran-2-carbonyl)-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-11-2-5-15(19-10-11)20-16(22)12-6-8-21(9-7-12)17(23)13-3-4-14(18)24-13/h2-5,10,12H,6-9H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOROFRDMZANPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=C(O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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